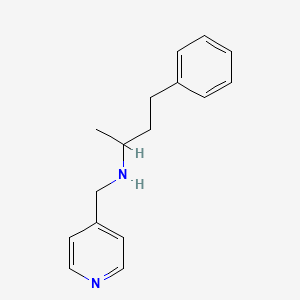
4-phenyl-N-(pyridin-4-ylmethyl)-2-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-(pyridin-4-ylmethyl)-2-butanamine is an aralkylamine.
Scientific Research Applications
Corrosion Inhibition Properties
A Schiff base derivative closely related to 4-phenyl-N-(pyridin-4-ylmethyl)-2-butanamine showed significant corrosion inhibition properties for Q235 mild steel in hydrochloric acid. The compound, with multiple pyridine and benzene rings, demonstrated mixed-type inhibition and conformed to the Langmuir adsorption isotherm. Surface analysis was conducted using SEM-EDX and XPS techniques, and the correlation between structure and efficiency was established through quantum chemical calculations and molecular dynamic simulations (Ji et al., 2016).
Synthesis and Spectroscopic Properties
A novel anyle of 4-benzoylpyridine, closely resembling the target compound, was synthesized and characterized. The study focused on understanding the electronic structure, vibrational data, and electronic spectra of the compounds using various spectroscopic techniques. The crystal structure of this anyle-pyridine derivative was reported for the first time, offering insights into its physical and chemical properties (Kolev et al., 2009).
Polyimide Synthesis
Aromatic diamine monomers containing pyridine heterocyclic groups were synthesized for the preparation of poly(pyridine-imide)s. These polymers displayed good solubility in polar solvents and excellent thermal stability. The presence of pyridine units contributed to their fluorescent properties, and the study explored the effect of substituents on these properties (Lu et al., 2014).
Crystal Structure Analysis
Another related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, provided insights into molecular interactions, particularly π–π interactions and hydrogen bonding. Understanding these interactions is crucial for the development of new materials with specific properties (Balu & Gopalan, 2013).
Synthesis of Pharmaceutical Side Chains
The compound was used in the synthesis of telithromycin's side chain, illustrating its role in pharmaceutical synthesis. This study provided a methodological approach to synthesize complex organic structures starting from simpler pyridine derivatives (Xiao-kai, 2009).
properties
Product Name |
4-phenyl-N-(pyridin-4-ylmethyl)-2-butanamine |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-phenyl-N-(pyridin-4-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C16H20N2/c1-14(7-8-15-5-3-2-4-6-15)18-13-16-9-11-17-12-10-16/h2-6,9-12,14,18H,7-8,13H2,1H3 |
InChI Key |
YISYWSYTOXIDOU-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=NC=C2 |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




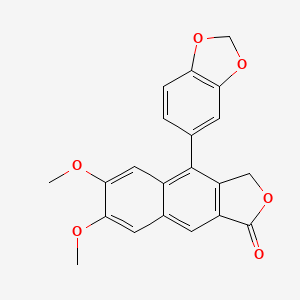
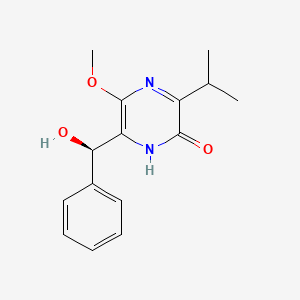
![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1222246.png)
![1-Methyl-3-[6-(1-methyl-2,5-dioxo-pyrrolidin-3-yl)-2-pyridyl]pyrrolidine-2,5-dione](/img/structure/B1222248.png)

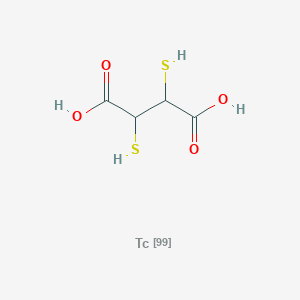

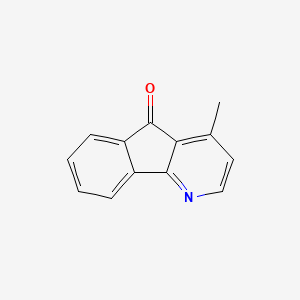
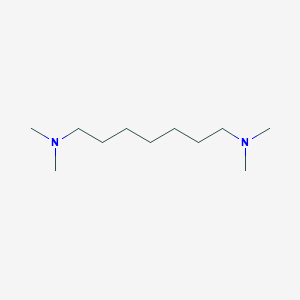

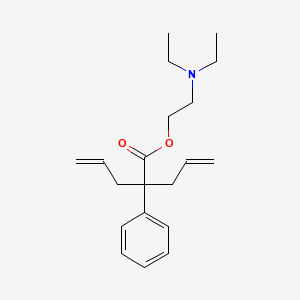

![20-[(3-Carbamoyloxy-2-methylbutanoyl)amino]-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid](/img/structure/B1222264.png)